molecular formula C22H19ClN2O4 B278415 N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide

Numéro de catalogue B278415
Poids moléculaire: 410.8 g/mol
Clé InChI: LEBZGFBFHGLLAH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential as an anticancer agent. This compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mécanisme D'action

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide inhibits the activity of NAE by binding to the active site of the enzyme. This prevents the activation of NEDD8, which is required for neddylation of CRLs. Inhibition of CRLs by N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide leads to the accumulation of various proteins, including those that regulate cell cycle progression and DNA damage response. This results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide has been shown to have potent antitumor activity in various preclinical models of cancer. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has also been shown to inhibit tumor growth in xenograft models of cancer. N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may enhance the efficacy of these treatments.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide is its specificity for NAE, which allows for the selective inhibition of neddylation. This specificity may reduce the potential for off-target effects and toxicity. However, one limitation of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide is its relatively short half-life, which may limit its efficacy in vivo.

Orientations Futures

There are several future directions for the study of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide. One direction is the evaluation of its efficacy in combination with other anticancer agents, such as chemotherapy and radiation therapy. Another direction is the development of more potent and selective inhibitors of NAE, which may improve the efficacy and safety of this approach. Additionally, the identification of biomarkers that predict response to N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide may help to identify patients who are most likely to benefit from this treatment.

Méthodes De Synthèse

The synthesis of N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide involves several steps, including the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-aminophenylboronic acid to give the corresponding boronic ester. This ester is then subjected to Suzuki coupling with 2-chlorobenzoyl chloride to yield the final product, N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide.

Applications De Recherche Scientifique

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is a key component of the neddylation pathway. Neddylation is a post-translational modification that regulates the activity of various proteins involved in cell cycle progression, DNA replication, and DNA damage response. N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide inhibits the neddylation of cullin-RING ligases (CRLs), which are involved in the degradation of various proteins, including those that regulate cell cycle progression and DNA damage response. Inhibition of CRLs by N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide leads to the accumulation of these proteins, which results in cell cycle arrest and apoptosis.

Propriétés

Nom du produit

N-{3-[(2-chlorobenzoyl)amino]phenyl}-2,6-dimethoxybenzamide

Formule moléculaire

C22H19ClN2O4

Poids moléculaire

410.8 g/mol

Nom IUPAC

N-[3-[(2-chlorobenzoyl)amino]phenyl]-2,6-dimethoxybenzamide

InChI

InChI=1S/C22H19ClN2O4/c1-28-18-11-6-12-19(29-2)20(18)22(27)25-15-8-5-7-14(13-15)24-21(26)16-9-3-4-10-17(16)23/h3-13H,1-2H3,(H,24,26)(H,25,27)

Clé InChI

LEBZGFBFHGLLAH-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl

SMILES canonique

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.